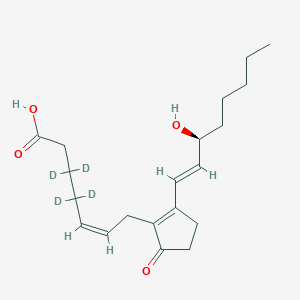

![molecular formula C21H21N3O5S B2607568 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021056-62-1](/img/structure/B2607568.png)

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a pyridazine ring, which is a type of diazine. Diazines are heterocyclic compounds containing two nitrogen atoms in the ring. They are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the attachment of the sulfonamide group. Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a phenyl group, and a sulfonamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could confer water solubility, while the phenyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación

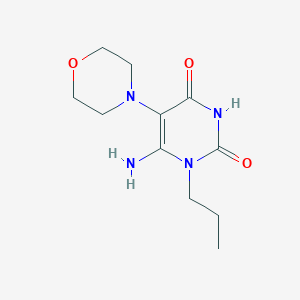

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known as N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide:

Xanthine Oxidase Inhibition

This compound has shown potential as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, leading to the production of uric acid. Inhibiting this enzyme can be beneficial in treating conditions like gout and hyperuricemia . The compound’s structure allows it to interact effectively with the enzyme, potentially reducing uric acid levels in the body.

Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess significant anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, such as the cyclooxygenase (COX) pathway, these compounds can reduce inflammation and pain. This makes them promising candidates for developing new anti-inflammatory drugs .

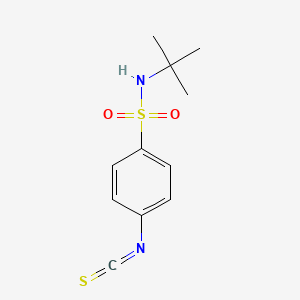

Antioxidant Activity

The compound’s structure suggests it could act as an antioxidant, neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications for treating diseases related to oxidative stress, such as neurodegenerative diseases and certain types of cancer .

Anticancer Potential

Preliminary studies have shown that this compound might have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a potential candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .

Diabetes Management

Research indicates that this compound could play a role in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its ability to modulate metabolic pathways involved in glucose metabolism makes it a promising candidate for diabetes treatment.

These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.

Exploration of Novel Xanthine Oxidase Inhibitors Study on Organic Nitrates Synthesis and Structure of New Compounds Anticancer Research : Neuroprotective Studies : Antimicrobial Research : Cardiovascular Benefits : Diabetes Management

Mecanismo De Acción

Target of Action

The primary target of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways

By inhibiting COX-2, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By reducing the production of these compounds, the compound can alleviate symptoms associated with these processes.

Result of Action

The molecular and cellular effects of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide’s action include a reduction in the production of prostaglandins . This leads to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Safety and Hazards

Direcciones Futuras

Propiedades

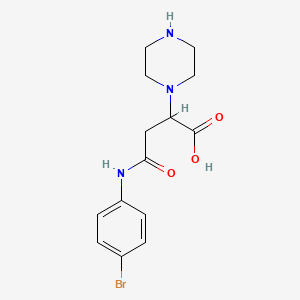

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c25-21-10-8-18(16-5-2-1-3-6-16)23-24(21)12-4-11-22-30(26,27)17-7-9-19-20(15-17)29-14-13-28-19/h1-3,5-10,15,22H,4,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGFVHYSGTPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

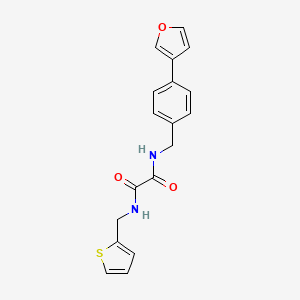

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2607507.png)